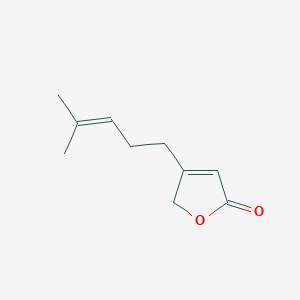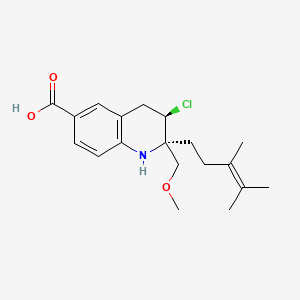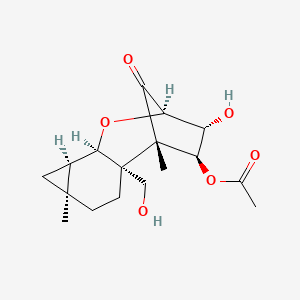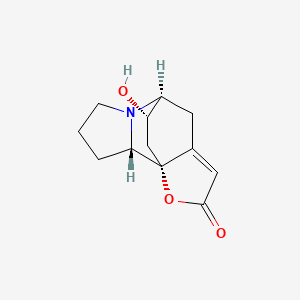
Niruroidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niruroidine is a natural product found in Phyllanthus niruroides with data available.
Scientific Research Applications
Synthesis of Niruroidine
Total Synthesis and Structural Features The total synthesis of securinega alkaloids, including niruroidine, has been achieved through innovative synthetic strategies. The synthesis of niruroidine from norsecurinine involves efficient side-chain installation, ring-closing metathesis, and a three-step conversion process highlighting the compound's structural complexity and the sophistication required in its synthesis (Ma et al., 2014).
Analytical Techniques and Applications
Nanostructure Initiator Mass Spectrometry (NIMS) NIMS, a matrix-free desorption/ionization technique, has demonstrated its capacity for sensitive, simple, and rapid analysis of complex biological tissues and fluids. Its applications extend to the analysis of xenobiotics and endogenous metabolites, showing the potential for broad use in fields like pharmacokinetics and toxicology (Yanes et al., 2009).
Near-Infrared Spectroscopy (NIRS) Recent advances in NIRS emphasize its utility in analyzing both chemical and physical properties of materials. In particular, it's been recognized for its potential as an online measurement technique during the paper-making process, signifying its role in industrial applications and quality control (Tsuchikawa, 2007).
Fourier-Transform Infrared Spectroscopy (FTIR) with Chemometrics FTIR, coupled with chemometric techniques, has been used for the differentiation and quality control of Phyllanthus niruri, demonstrating its potential in ensuring the quality of herbal medicines and potentially other botanical compounds (Kartini et al., 2021).
properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(1R,2S,7S,14S)-14-hydroxy-12-oxa-6-azatetracyclo[5.5.2.01,9.02,6]tetradec-9-en-11-one |
InChI |
InChI=1S/C12H15NO3/c14-9-6-12-7(5-11(15)16-12)4-8(9)13-3-1-2-10(12)13/h5,8-10,14H,1-4,6H2/t8-,9-,10-,12+/m0/s1 |
InChI Key |
LXHGRIAYJAHNHR-QFOLPQNPSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@]34C[C@@H]([C@@H](N2C1)CC3=CC(=O)O4)O |
Canonical SMILES |
C1CC2C34CC(C(N2C1)CC3=CC(=O)O4)O |
synonyms |
niruroidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
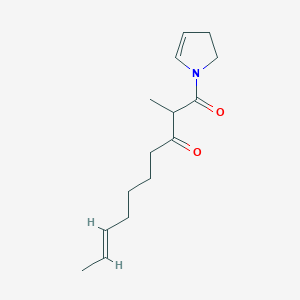

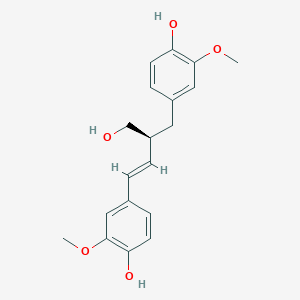
![Calixresorc[4]arene](/img/structure/B1246087.png)
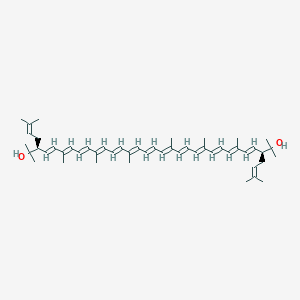


![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)
